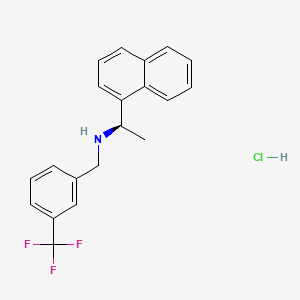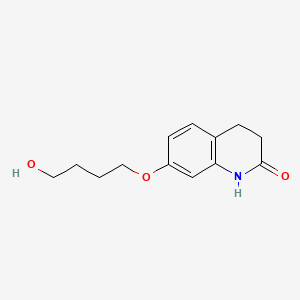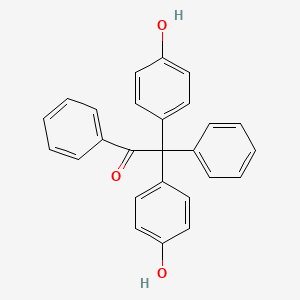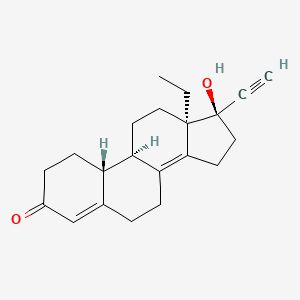
Fenhexamid-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenhexamid-d10 is an aromatic amide resulting from the formal condensation of the carboxy group of 1-methylcyclohexanecarboxylic acid with the amino group of 4-amino-2,3-dichlorophenol . It has a role as an EC 1.14.13.72 (methylsterol monooxygenase) inhibitor, a sterol biosynthesis inhibitor, and an antifungal agrochemical . It is a locally systemic, protectant fungicide .
Synthesis Analysis
Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . An allele of the sterol 3-ketoreductase gene of Fusarium fujikuroi (FfERG27), known to confer resistance to fenhexamid, has been used successfully with transformants of Botrytis cinerea .Molecular Structure Analysis
The molecular formula of Fenhexamid-d10 is C14H7D10Cl2NO2 . The molecular weight is 312.26 .Chemical Reactions Analysis
Fenhexamid inhibits the biosynthesis of sterols and belongs to the chemical family of hydroxyanilides . It inhibits spore germ tube development and hyphal growth .Physical And Chemical Properties Analysis
Fenhexamid-d10 is a solid substance . It should be stored at 4° C . Its melting point is between 153-155° C .Mecanismo De Acción
Direcciones Futuras
Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . The use of fenhexamid is an inexpensive alternative for selection as compared to commonly used antibiotics like hygromycin . This suggests potential future directions in the use of Fenhexamid-d10 in similar applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenhexamid-d10 involves the introduction of deuterium labeled atoms into the Fenhexamid molecule, which can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": ["4-chloro-2-nitroaniline", "N,N-dimethylformamide", "sodium hydride", "deuterium oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hexamethyldisilazane", "trimethylsilyl chloride", "N,N-dimethylacetamide", "methyl iodide", "sodium cyanoborohydride", "sodium carbonate", "water"], "Reaction": ["Step 1: Reduction of 4-chloro-2-nitroaniline with sodium borohydride in the presence of acetic acid to yield 4-chloro-2-aminophenol", "Step 2: Protection of the amino group by reaction with hexamethyldisilazane and trimethylsilyl chloride in N,N-dimethylacetamide to yield N-trimethylsilyl-4-chloro-2-aminophenol", "Step 3: Reaction of N-trimethylsilyl-4-chloro-2-aminophenol with methyl iodide in the presence of sodium hydride to yield N-trimethylsilyl-4-methylamino-2-iodophenol", "Step 4: Reduction of N-trimethylsilyl-4-methylamino-2-iodophenol with sodium cyanoborohydride in the presence of deuterium oxide to yield N-trimethylsilyl-4-methylamino-2-deuterio-phenol", "Step 5: Deprotection of the trimethylsilyl group by reaction with sodium hydroxide in water to yield 4-methylamino-2-deuterio-phenol", "Step 6: Reaction of 4-methylamino-2-deuterio-phenol with 3,5-dichloroaniline in the presence of N,N-dimethylformamide to yield Fenhexamid-d10"] } | |
Número CAS |
1246815-53-1 |
Nombre del producto |
Fenhexamid-d10 |
Fórmula molecular |
C14H17Cl2NO2 |
Peso molecular |
312.256 |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
Clave InChI |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Sinónimos |
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)




